molecular formula C5H9N3O2 B15362368 3-(Aminomethyl)piperazine-2,5-dione

3-(Aminomethyl)piperazine-2,5-dione

Cat. No.: B15362368
M. Wt: 143.14 g/mol
InChI Key: ZVSHQXVDRKJVNM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine-2,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)piperazine-2,5-dione typically involves the reaction of piperazine-2,5-dione with an appropriate amine source. One common method is the reaction of piperazine-2,5-dione with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)piperazine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has shown potential as an inhibitor of the NMDA glycine site, which is relevant in neurological research.

  • Medicine: The compound has been investigated for its anticancer, antibacterial, and antiviral properties.

  • Industry: It is used in the development of new pharmaceuticals and other bioactive agents.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)piperazine-2,5-dione exerts its effects involves its interaction with molecular targets such as the NMDA receptor complex. By inhibiting the glycine site of the NMDA receptor, the compound can modulate neurotransmitter activity, which is important in neurological research.

Comparison with Similar Compounds

  • 3-methylpiperazine-2,5-dione

  • Tryptamine-piperazine-2,5-dione

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

3-(aminomethyl)piperazine-2,5-dione

InChI

InChI=1S/C5H9N3O2/c6-1-3-5(10)7-2-4(9)8-3/h3H,1-2,6H2,(H,7,10)(H,8,9)

InChI Key

ZVSHQXVDRKJVNM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)N1)CN

Origin of Product

United States

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